molecular formula C19H14O6 B11072167 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11072167
M. Wt: 338.3 g/mol
InChI Key: YDQNEPDGWHSVKB-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyranochromene core, which is a fused ring system combining a pyran and a chromene moiety, and is substituted with hydroxy and methoxy groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-component reactions. One common method includes the reaction of 4-hydroxycoumarin with aromatic aldehydes and malononitrile in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions . The use of catalysts such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyranochromene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(4-oxo-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione.

    Reduction: Formation of 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromane-2,5-diol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Mechanism of Action

The biological activities of 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione are attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the presence of hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress . Its anti-cancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other pyranochromene derivatives:

These comparisons highlight the unique structural features and diverse applications of this compound.

Properties

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H14O6/c1-23-15-8-10(6-7-13(15)20)12-9-16(21)25-18-11-4-2-3-5-14(11)24-19(22)17(12)18/h2-8,12,20H,9H2,1H3

InChI Key

YDQNEPDGWHSVKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43)O

Origin of Product

United States

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